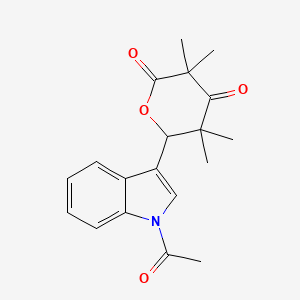![molecular formula C16H17N3O4S B6135376 N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6135376.png)
N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide, also known as NSC 71907, is a synthetic compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The precise mechanism of action of N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as protein kinase B (Akt) and glycogen synthase kinase-3β (GSK-3β). This compound 71907 may also interfere with the function of microtubules, which are involved in cell division.
Biochemical and Physiological Effects:
This compound 71907 has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of arthritis. This compound 71907 has also been found to inhibit the growth of tumor xenografts in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. In addition, this compound 71907 has shown promising anti-cancer and anti-inflammatory effects in preclinical studies. However, there are also some limitations to using this compound 71907 in lab experiments. For example, the precise mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to test its effects. In addition, further studies are needed to determine the safety and efficacy of this compound 71907 in humans.
Direcciones Futuras
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907. One area of interest is the development of more potent and selective analogs of this compound. In addition, further studies are needed to determine the safety and efficacy of this compound 71907 in humans. Another potential direction for research is to investigate the effects of this compound 71907 on other diseases, such as neurodegenerative disorders. Finally, studies are needed to determine the optimal dosing and administration of this compound 71907 in humans.
In conclusion, this compound 71907 is a synthetic compound that has shown potential in various scientific research applications, including as an anti-cancer and anti-inflammatory agent. While there are still many unanswered questions about the precise mechanism of action of this compound, further research in this area could lead to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 can be synthesized using a multi-step process involving the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with 4-nitrophenylsulfonyl chloride to form N-[4-(acetylamino)phenyl]-4-nitrobenzamide. Reduction of the nitro group with palladium on carbon and hydrogen gas produces this compound 71907 in high yield.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound 71907 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also has potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11(20)17-13-7-9-14(10-8-13)18-16(21)12-3-5-15(6-4-12)19-24(2,22)23/h3-10,19H,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQZIKAZTVVAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135302.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6135320.png)
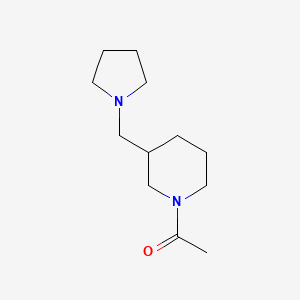
![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)
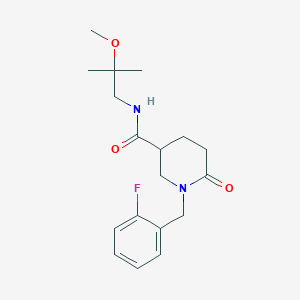
![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)
![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)
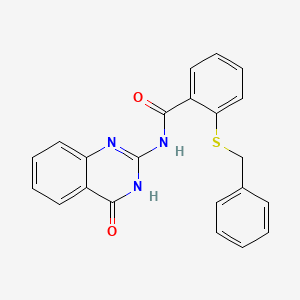
![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)
![2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6135369.png)
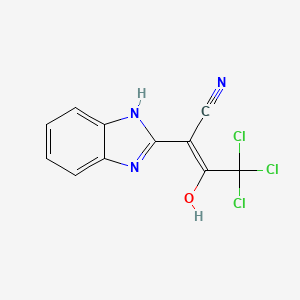
![3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6135386.png)
